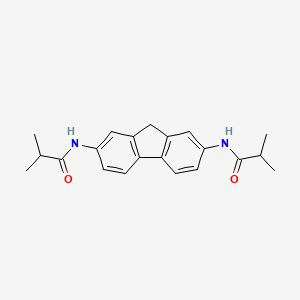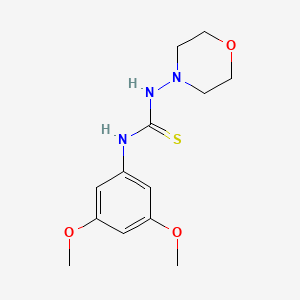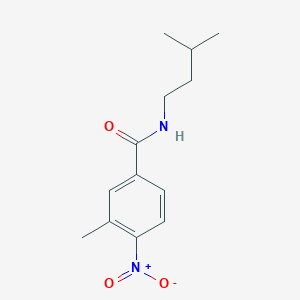
2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, Compound A can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation, pain, and fever. In addition, it has been shown to reduce the production of cytokines, which are involved in the immune response. Compound A has also been shown to have antioxidant properties, which can help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound A is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations to using Compound A in lab experiments. For example, it can be difficult to synthesize, and it may not be stable under certain conditions.
Direcciones Futuras
There are a number of future directions for research on Compound A. One area of research is the development of more efficient synthesis methods for Compound A. Another area of research is the study of the mechanism of action of Compound A. This could help to identify new therapeutic applications for the compound. Finally, there is a need for more studies on the safety and efficacy of Compound A in humans. This could help to determine whether the compound is a viable option for the treatment of various diseases.
Métodos De Síntesis
Compound A can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenol with 4-chlorophenol in the presence of a base, followed by the reaction of the resulting product with 2-methylpropanoyl chloride. Another method involves the reaction of 2-methoxy-5-methylphenol with 4-chlorophenol in the presence of a catalyst, followed by the reaction of the resulting product with 2-methylpropanoyl chloride. Both methods have been used successfully to synthesize Compound A.
Aplicaciones Científicas De Investigación
Compound A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-5-10-16(22-4)15(11-12)20-17(21)18(2,3)23-14-8-6-13(19)7-9-14/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVPTPJLFHGHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)





![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)